2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane
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Description
2-{[({[(Tert-butoxy)carbonyl](ethyl)amino}oxy)carbonyl]oxy}-2-methylpropane is a useful research compound. Its molecular formula is C12H23NO5 and its molecular weight is 261.318. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Its potential effects on cellular processes and signaling pathways need to be investigated through experimental studies .
Pharmacokinetics
Its molecular weight (26132 g/mol) suggests that it may have good bioavailability
Result of Action
It’s possible that the compound could have multiple effects depending on its targets and the cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, its stability could be affected by storage temperature
Biological Activity
The compound 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane , also known by its CAS number 146062-86-4, is a complex organic molecule with potential applications in pharmaceuticals and biochemistry. Its structure includes a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amino groups during reactions. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Chemical Formula : C12H23NO5
- Molecular Weight : 253.32 g/mol
- IUPAC Name : 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane
- PubChem CID : 11065217
The biological activity of 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various metabolic enzymes. For example, derivatives of similar structures have been studied for their capacity to inhibit proteases and other enzymes involved in disease pathways.
- Cell Signaling Modulation : Research indicates that compounds with similar functional groups can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), which play critical roles in cellular communication and response to external stimuli .
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics or anti-infective agents .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
In a comparative study, derivatives of 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane were tested against a range of bacterial strains. The results indicated that certain modifications to the tert-butoxy group enhanced the compound's efficacy against Gram-positive bacteria, suggesting a structure-activity relationship that could guide future drug development efforts.
Mechanistic Insights
Computational studies have provided insights into the interaction of this compound with target proteins. Molecular docking simulations revealed that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, potentially leading to reduced enzyme activity and altered cellular metabolism .
Safety and Toxicology
While specific safety data for 2-{[({(Tert-butoxy)carbonylamino}oxy)carbonyl]oxy}-2-methylpropane is limited, compounds with similar structures have demonstrated varying degrees of toxicity depending on their concentration and exposure routes. Standard safety precautions should be observed when handling this compound in laboratory settings.
Properties
IUPAC Name |
tert-butyl [ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-8-13(9(14)16-11(2,3)4)18-10(15)17-12(5,6)7/h8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYKCIVBDCFCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)OC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.